molecular formula C11H19F2NO3 B2921196 Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1454291-05-4

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B2921196
M. Wt: 251.274
InChI Key: QOLQNUIJGNAUJS-UHFFFAOYSA-N
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Description

“Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19F2NO3 . It has a molecular weight of 251.27 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the fourth carbon atom in the ring . There is also a hydroxymethyl group (-CH2OH) attached to the second carbon atom in the ring .


Physical And Chemical Properties Analysis

“Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate” has a predicted density of 1.19±0.1 g/cm3 . Its boiling point is predicted to be 311.8±42.0 °C .

Scientific Research Applications

Synthesis Applications

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various compounds. For instance, it plays a crucial role in the synthesis of Vandetanib, a therapeutic agent, by undergoing substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes to yield the title compound with favorable yield and commercial value for industrial production (W. Mi, 2015).

Chiral Chemistry and Heterocycles Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, have been highlighted for their pivotal role in the stereoselective synthesis of amines and their derivatives, enabling access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are vital for the structural motif of many natural products and therapeutically applicable compounds, demonstrating the versatility of related tert-butyl compounds in synthesizing complex heterocyclic structures (R. Philip et al., 2020).

properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLQNUIJGNAUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

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